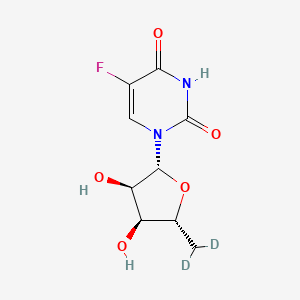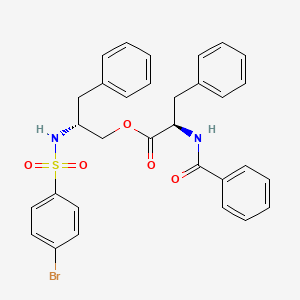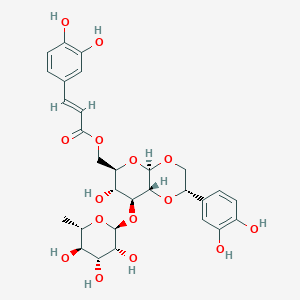![molecular formula C37H34FN3O7 B12388376 N-[1-[(2R,3R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12388376.png)
N-[1-[(2R,3R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[(2R,3R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Vorbereitungsmethoden
Die Synthese von N-[1-[(2R,3R)-5-[[bis(4-Methoxyphenyl)-phenylmethoxy]methyl]-3-fluor-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamid umfasst mehrere Schritte, die jeweils spezifische Reagenzien und Bedingungen erfordern. Der Syntheseweg beginnt typischerweise mit der Herstellung des Oxolan-2-yl-Zwischenprodukts, gefolgt von der Einführung der Fluor- und Hydroxygruppen. Die letzten Schritte beinhalten die Bildung der Pyrimidin-4-yl- und Benzamid-Einheiten. Industrielle Produktionsverfahren können die Optimierung der Reaktionsbedingungen zur Steigerung der Ausbeute und Reinheit sowie den Einsatz von Katalysatoren zur Erhöhung der Reaktionsgeschwindigkeit umfassen.
Analyse Chemischer Reaktionen
N-[1-[(2R,3R)-5-[[bis(4-Methoxyphenyl)-phenylmethoxy]methyl]-3-fluor-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann zusätzliche sauerstoffhaltige funktionelle Gruppen einführen, was möglicherweise die Reaktivität und Eigenschaften der Verbindung verändert.
Reduktion: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen entfernen, was zu einer reduzierteren Form der Verbindung führt.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, was das chemische Verhalten der Verbindung erheblich verändern kann. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
N-[1-[(2R,3R)-5-[[bis(4-Methoxyphenyl)-phenylmethoxy]methyl]-3-fluor-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle sowie als Reagenz in verschiedenen organischen Reaktionen verwendet werden.
Biologie: Die einzigartige Struktur der Verbindung ermöglicht es ihr, mit biologischen Molekülen zu interagieren, was sie in Studien zur Enzyminhibition und Protein-Ligand-Wechselwirkungen nützlich macht.
Industrie: Die Verbindung kann bei der Herstellung von Spezialchemikalien und -materialien wie Polymeren und Beschichtungen verwendet werden.
Wirkmechanismus
Der Mechanismus, durch den N-[1-[(2R,3R)-5-[[bis(4-Methoxyphenyl)-phenylmethoxy]methyl]-3-fluor-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamid seine Wirkung entfaltet, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, und die Bindung der Verbindung an diese Zielstrukturen kann ihre Aktivität modulieren. Die an diesen Wechselwirkungen beteiligten Wege können je nach spezifischer Anwendung und dem biologischen Kontext variieren.
Wirkmechanismus
The mechanism by which N-[1-[(2R,3R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, and the compound’s binding to these targets can modulate their activity. The pathways involved in these interactions can vary depending on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
N-[1-[(2R,3R)-5-[[bis(4-Methoxyphenyl)-phenylmethoxy]methyl]-3-fluor-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
N-[1-[(2R,3R)-5-[[bis(4-Methoxyphenyl)-phenylmethoxy]methyl]-3-fluor-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamid: Diese Verbindung hat eine ähnliche Struktur, jedoch mit einer Acetamidgruppe anstelle einer Benzamidgruppe.
N-[1-[(2R,3R)-5-[[bis(4-Methoxyphenyl)-phenylmethoxy]methyl]-3-fluor-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]propionamid: Diese Verbindung hat eine Propionamidgruppe, die ihre Reaktivität und Wechselwirkungen mit biologischen Zielstrukturen beeinflussen kann.
Eigenschaften
Molekularformel |
C37H34FN3O7 |
|---|---|
Molekulargewicht |
651.7 g/mol |
IUPAC-Name |
N-[1-[(2R,3R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C37H34FN3O7/c1-45-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(46-2)20-16-27)47-23-30-33(42)32(38)35(48-30)41-22-21-31(40-36(41)44)39-34(43)24-9-5-3-6-10-24/h3-22,30,32-33,35,42H,23H2,1-2H3,(H,39,40,43,44)/t30?,32-,33?,35-/m1/s1 |
InChI-Schlüssel |
RAIBEZUVTIPFOJ-GFPXEVPVSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C([C@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(2S)-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[2-[[(2S)-2-amino-4-methylpentyl]-[4-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]hexanamide](/img/structure/B12388341.png)

![(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-2,3,3,4,4-pentadeuteriopentanedioic acid](/img/structure/B12388349.png)


